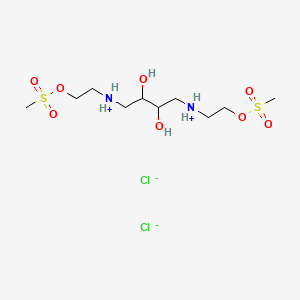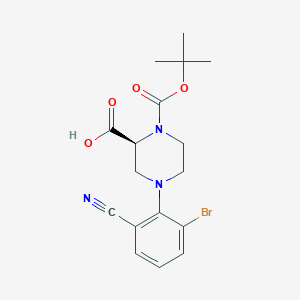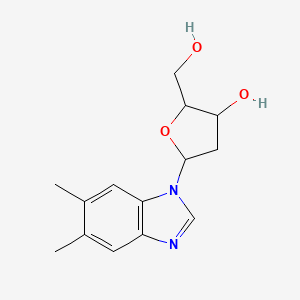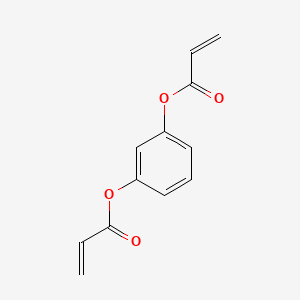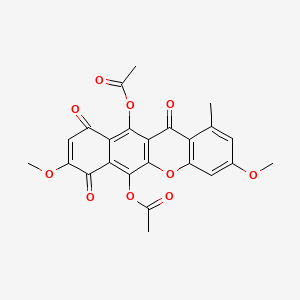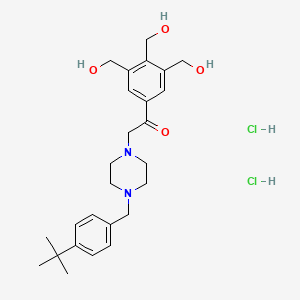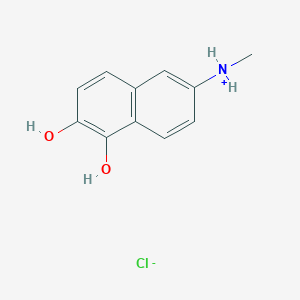
2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride is a chemical compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring system with an amine group at the second position, two hydroxyl groups at the fifth and sixth positions, and a methyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride typically involves the following steps:
Nitration: The starting material, naphthalene, undergoes nitration to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to form 2-naphthylamine.
Hydroxylation: The 2-naphthylamine is then hydroxylated at the fifth and sixth positions to introduce the hydroxyl groups.
Methylation: The amine group is methylated to form N-methyl-2-naphthylamine.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Acylated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of rubber antioxidants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthylamine: Lacks the hydroxyl and methyl groups, making it less soluble and less reactive.
5,6-Dihydroxy-2-naphthylamine: Similar structure but without the N-methyl group, affecting its binding affinity and reactivity.
N-Methyl-2-naphthylamine: Lacks the hydroxyl groups, resulting in different chemical properties and applications.
Uniqueness
2-Naphthylamine, 5,6-dihydroxy-N-methyl-, hydrochloride is unique due to the combination of hydroxyl, amine, and methyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
21489-78-1 |
|---|---|
Molekularformel |
C11H12ClNO2 |
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
(5,6-dihydroxynaphthalen-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C11H11NO2.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(13)11(9)14;/h2-6,12-14H,1H3;1H |
InChI-Schlüssel |
WFQPPUBHYHZRJD-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH2+]C1=CC2=C(C=C1)C(=C(C=C2)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
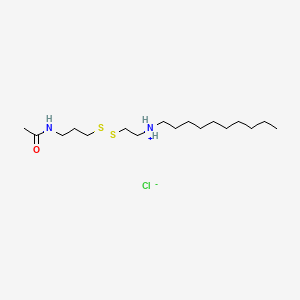
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)
